(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20374910
InChI: InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m1/s1
SMILES:
Molecular Formula: C8H7Cl3O
Molecular Weight: 225.5 g/mol

(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol

CAS No.:

VCID: VC20374910

Molecular Formula: C8H7Cl3O

Molecular Weight: 225.5 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol -

Description

(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol is a chiral organic compound with the CAS number 53065-95-5. It belongs to the class of alcohols, specifically a phenylethanol derivative, where the phenyl ring is substituted with three chlorine atoms at positions 2, 3, and 4. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis and Preparation

The synthesis of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol typically involves asymmetric reduction of the corresponding ketone, 1-(2,3,4-trichlorophenyl)ethanone. This process can be achieved using chiral catalysts or reagents to ensure the formation of the desired enantiomer.

Applications and Research Findings

While specific applications of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol are not widely documented, compounds with similar structures are often used in pharmaceutical and agrochemical research. The presence of chlorine atoms on the phenyl ring can enhance the compound's stability and bioactivity, making it a potential candidate for further modification and development.

Research Findings Table

Area of ResearchKey Findings
Pharmaceutical ApplicationsPotential use in drug development due to its structural similarity to bioactive compounds.
AgrochemicalsMay exhibit insecticidal or fungicidal properties due to its chlorine substitutions.

Suppliers and Availability

(1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol is available from specialized chemical suppliers. Companies like Parchem offer this compound as part of their specialty materials catalog . Additionally, online platforms provide access to suppliers and purchasing information .

Product Name (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol
Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
IUPAC Name (1R)-1-(2,3,4-trichlorophenyl)ethanol
Standard InChI InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m1/s1
Standard InChIKey YNNJNUFAFGNMQI-SCSAIBSYSA-N
Isomeric SMILES C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O
Canonical SMILES CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O
PubChem Compound 25324315
Last Modified Aug 15 2024

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